

comparing different commercial antibodies for calreticulin detection

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Compound of Interest

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A Researcher's Guide to Commercial Anti-Calreticulin Antibodies

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies for the detection of **calreticulin**, a key endoplasmic reticulum (ER) chaperone protein involved in calcium homeostasis and protein folding.^{[1][2]} This guide summarizes performance data, provides detailed experimental protocols, and visualizes key biological and experimental workflows.

Performance Comparison of Anti-Calreticulin Antibodies

The following tables provide a summary of commercially available anti-**calreticulin** antibodies, detailing their specifications and validated applications. This information has been compiled from publicly available datasheets to facilitate a direct comparison.

Table 1: Monoclonal Anti-**Calreticulin** Antibodies

Vendor	Product Name	Catalog No.	Clonality	Host	Applications	Species Reactivity
Abcam	Anti-Calreticulin antibody [EPR3924] - ER Marker	ab92516	Monoclonal	Rabbit	WB, IHC-P, ICC/IF, Flow Cytometry	Human, Mouse, Rat, African green monkey
R&D Systems	Mouse Anti-Human/Mouse/Rat Calreticulin Monoclonal Antibody	MAB38981	Monoclonal	Mouse	WB, IHC, Flow Cytometry (intracellular)	Human, Mouse, Rat
Sigma-Aldrich	Monoclonal Anti-Calreticulin antibody produced in mouse	C7492	Monoclonal	Mouse	WB, IHC, ICC, Flow Cytometry, ELISA	Human
Thermo Fisher	Calreticulin Antibody (PA3-900)	PA3-900	Polyclonal	Rabbit	WB, IHC, ICC/IF, IP, Flow Cytometry	Human, Mouse, Rat, Canine, Non-human primate, Rabbit

Table 2: Polyclonal Anti-**Calreticulin** Antibodies

Vendor	Product Name	Catalog No.	Clonality	Host	Applications	Species Reactivity
Proteintech	calreticulin antibody	10292-1-AP	Polyclonal	Rabbit	WB, IHC, IF, IP, FC	Human, mouse, rat
Abcam	Anti-Calreticulin antibody	ab227444	Polyclonal	Rabbit	WB, IHC-P, ICC/IF	Human, Mouse, Rat
MyBioSource	anti-CALR antibody	MBS8002002	Polyclonal	Rabbit	WB, IHC, ICC/IF	Human, Mouse, Rat, Bovine, Dog, Chicken, Guinea Pig, Monkey, Pig, Hamster, Rabbit, Sheep
Thermo Fisher	Calreticulin Polyclonal Antibody	PA3-900	Polyclonal	Rabbit	WB, IHC, ICC/IF, IP, Flow Cytometry	Canine, Human, Mouse, Non-human primate, Rabbit, Rat

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are representative protocols for Western Blotting, Immunohistochemistry, and Immunofluorescence.

Western Blotting (WB) Protocol

This protocol is a general guideline. Optimal conditions should be determined for each specific antibody and experimental setup.

- **Lysate Preparation:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
- **Membrane Transfer:** Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-**calreticulin** antibody (e.g., Proteintech 10292-1-AP at a 1:1000 - 1:2000 dilution) overnight at 4°C with gentle agitation.[\[3\]](#)
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.
- **Detection:** Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. **Calreticulin** has an expected molecular weight of approximately 55-60 kDa.[\[4\]](#)[\[5\]](#)

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline.[\[6\]](#) Optimal dilutions and incubation times should be determined empirically.

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

- Antigen Retrieval: Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[\[6\]](#) Cool for 30 minutes.
- Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation: Incubate sections with the anti-**calreticulin** antibody (e.g., Novus Biologicals NBP1-47518) overnight at 4°C.[\[6\]](#)
- Washing: Wash slides three times with PBS.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[\[6\]](#)
- Detection: Develop the signal using a DAB substrate kit and monitor for color development.[\[6\]](#)
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[\[6\]](#)
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

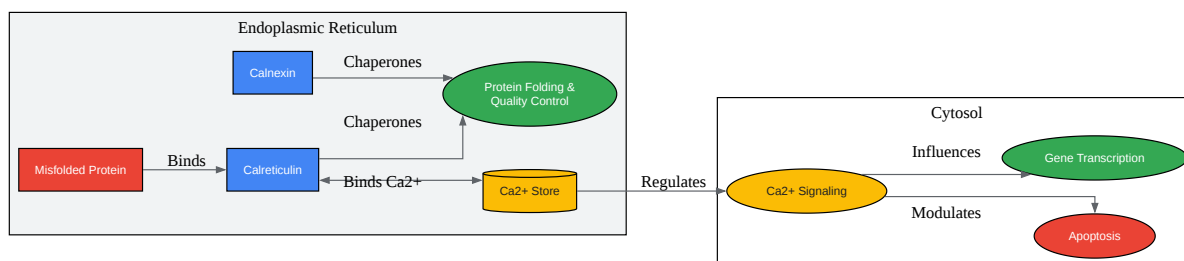
This protocol provides a general framework for staining cells.

- Cell Preparation: Grow cells on coverslips to the desired confluency.
- Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1% BSA in PBS for 30-60 minutes.
- Primary Antibody Incubation: Incubate with the anti-**calreticulin** antibody (e.g., Abcam ab227444 at a 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash coverslips three times with PBS.

- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
- Counterstaining: Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.
- Imaging: Visualize the staining using a fluorescence microscope. **Calreticulin** should show a characteristic ER localization.

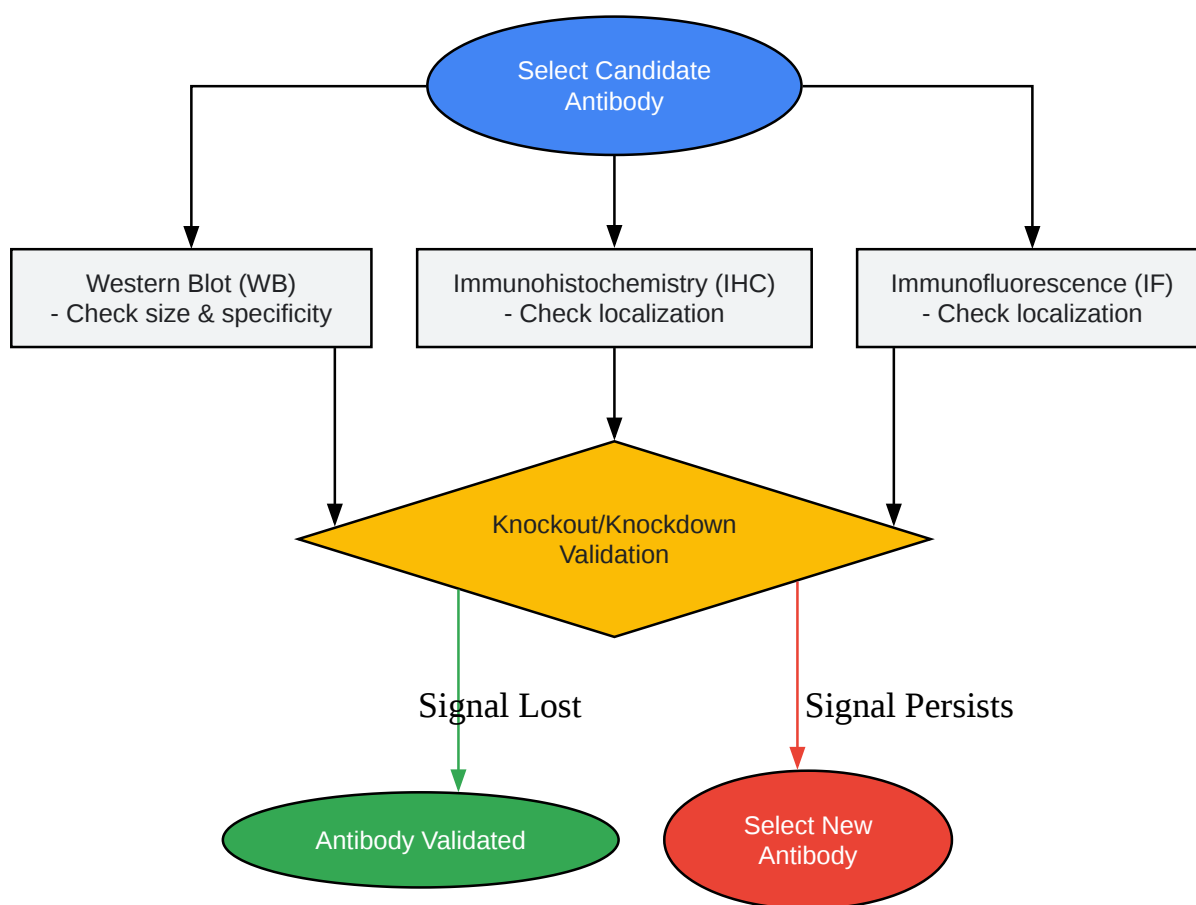
Signaling Pathway and Experimental Workflow Visualizations

To further aid in experimental design and data interpretation, the following diagrams illustrate the **calreticulin** signaling pathway and a general workflow for antibody validation.



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Caption: **Calreticulin**'s role in ER protein folding and calcium signaling.



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Caption: A general workflow for validating antibody specificity.

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